[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a tetrazole ring attached to a phenylmethanone moiety. The unique structure of this compound makes it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst.
Formation of the Tetrazole Intermediate: The tetrazole ring is synthesized by reacting 5-methyl-1H-tetrazole with a suitable halogenated phenyl compound.
Coupling Reaction: The piperazine and tetrazole intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [4-(2-hydroxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone.
Reduction: Formation of [4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential as a ligand for various biological receptors. It has shown promise in binding studies with alpha1-adrenergic receptors, which are involved in numerous physiological processes .
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating conditions such as hypertension, cardiac arrhythmias, and neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of receptor activation and the subsequent downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of a piperazine ring with a methoxyphenyl group and a tetrazole ring. This unique structure provides distinct binding properties and pharmacokinetic profiles compared to similar compounds .
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)17-7-5-6-16(14-17)20(27)25-12-10-24(11-13-25)18-8-3-4-9-19(18)28-2/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
GSJZLTCMYBSMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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